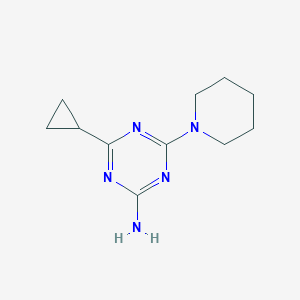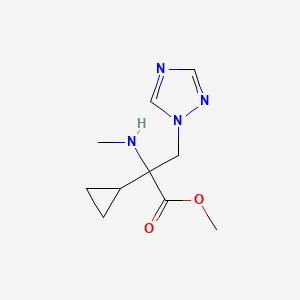
Methyl 2-cyclopropyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyclopropyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is a complex organic compound that features a cyclopropyl group, a methylamino group, and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyclopropyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclopropyl Group: This can be achieved through a Simmons-Smith reaction, where a diazomethane reacts with an alkene in the presence of a zinc-copper couple.
Introduction of the Methylamino Group: This step often involves the reaction of a suitable precursor with methylamine under controlled conditions.
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, where an azide reacts with an alkyne.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-cyclopropyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-cyclopropyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-cyclopropyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their function. The cyclopropyl group may also play a role in stabilizing the compound’s interaction with its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-cyclopropyl-2-(amino)-3-(1h-1,2,4-triazol-1-yl)propanoate
- Methyl 2-cyclopropyl-2-(methylamino)-3-(1h-1,2,3-triazol-1-yl)propanoate
- Ethyl 2-cyclopropyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate
Uniqueness
Methyl 2-cyclopropyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both a cyclopropyl group and a triazole ring in the same molecule is relatively rare and contributes to its potential versatility in various applications.
Propriétés
Formule moléculaire |
C10H16N4O2 |
|---|---|
Poids moléculaire |
224.26 g/mol |
Nom IUPAC |
methyl 2-cyclopropyl-2-(methylamino)-3-(1,2,4-triazol-1-yl)propanoate |
InChI |
InChI=1S/C10H16N4O2/c1-11-10(8-3-4-8,9(15)16-2)5-14-7-12-6-13-14/h6-8,11H,3-5H2,1-2H3 |
Clé InChI |
HCXPXPXCTGWAFI-UHFFFAOYSA-N |
SMILES canonique |
CNC(CN1C=NC=N1)(C2CC2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


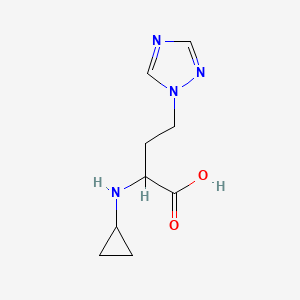
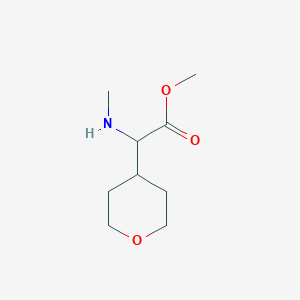


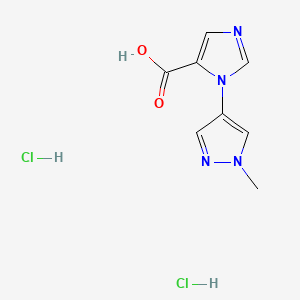
![3-Oxo-1-[4-(trifluoromethoxy)phenyl]cyclobutanecarbonitrile](/img/no-structure.png)
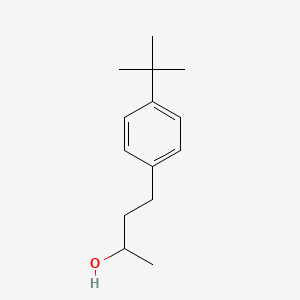

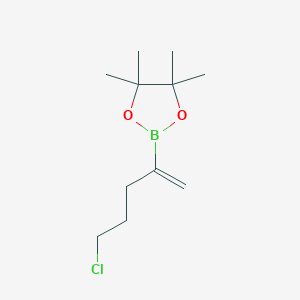
![2-{8-Azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropan]-8-yl}acetylchloridehydrochloride](/img/structure/B13543377.png)
